molecular formula C19H33N3O5 B12984805 (S)-Di-tert-butyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate

(S)-Di-tert-butyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate

Cat. No.: B12984805
M. Wt: 383.5 g/mol
InChI Key: KKWHKLBTVIRSIB-AWEZNQCLSA-N
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Description

(S)-Di-tert-butyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hexane backbone, a prop-2-yn-1-ylamino group, and two tert-butyl carbamate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Di-tert-butyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate involves multiple steps. One common method starts with Nα-Fmoc-Nε-Boc-L-lysine as the precursor. The synthetic route includes the following steps :

    Activation of Nα-Fmoc-Nε-Boc-L-lysine: The precursor is dissolved in anhydrous tetrahydrofuran (THF) and activated using EDC-HCl and HOBt at room temperature.

    Addition of Propargyl Amine: Propargyl amine is added to the activated lysine derivative, followed by N-methoxy morpholine. The reaction mixture is stirred overnight.

    Purification: The reaction mixture is neutralized, extracted with ethyl acetate, and purified using silica gel column chromatography to obtain the propargyl lysine derivative.

    Deprotection and Final Coupling: The propargyl lysine derivative is deprotected using piperidine and coupled with tert-butyl carbamate to yield the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(S)-Di-tert-butyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the prop-2-yn-1-ylamino group.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hexane backbone and the prop-2-yn-1-ylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-Di-tert-butyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-Di-tert-butyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(S)-Di-tert-butyl (6-oxo-6-(prop-2-yn-1-ylamino)hexane-1,5-diyl)dicarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H33N3O5

Molecular Weight

383.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxo-1-(prop-2-ynylamino)hexan-2-yl]carbamate

InChI

InChI=1S/C19H33N3O5/c1-8-12-20-15(23)14(22-17(25)27-19(5,6)7)11-9-10-13-21-16(24)26-18(2,3)4/h1,14H,9-13H2,2-7H3,(H,20,23)(H,21,24)(H,22,25)/t14-/m0/s1

InChI Key

KKWHKLBTVIRSIB-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC#C)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NCC#C)NC(=O)OC(C)(C)C

Origin of Product

United States

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